molecular formula C10H4F3N3 B2559347 6-(Trifluoromethyl)quinazoline-4-carbonitrile CAS No. 2113866-08-1

6-(Trifluoromethyl)quinazoline-4-carbonitrile

Cat. No.: B2559347
CAS No.: 2113866-08-1
M. Wt: 223.158
InChI Key: VIPQZQXOJNKGLW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinazoline-4-carbonitrile is a chemical compound with the molecular formula C10H4F3N3 . It has a molecular weight of 223.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H4F3N3/c11-10(12,13)6-1-2-8-7(3-6)9(4-14)16-5-15-8/h1-3,5H . The InChI key is VIPQZQXOJNKGLW-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Transformation and Synthesis

6-(Trifluoromethyl)quinazoline-4-carbonitrile serves as a precursor in the synthesis of complex chemical structures, including benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles. These compounds are prepared through various routes, including oxidative and nonoxidative C-N couplings, demonstrating its versatility in facilitating complex chemical transformations. This chemical is instrumental in creating new compounds with potential applications in various fields, including materials science and pharmacology (Mirallai & Koutentis, 2015).

Photovoltaic Properties

The derivatives of quinazoline, such as this compound, have shown promising photovoltaic properties. These compounds are explored for their use in organic–inorganic photodiode fabrication, indicating their potential in improving solar cell technologies. The study of these derivatives lays the groundwork for developing new materials that could enhance the efficiency and effectiveness of solar energy harvesting systems (Zeyada, El-Nahass, & El-Shabaan, 2016).

Catalysis and Green Chemistry

Innovations in green chemistry have been facilitated by the use of this compound and its derivatives in catalysis. For example, amino-functionalized carbon nanofibres have been used as an efficient, metal-free catalyst for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles. This process highlights the compound's role in sustainable chemistry practices, offering a pathway to synthesize valuable chemicals from CO2, a greenhouse gas (Kumar et al., 2015).

Advanced Material Development

The utility of this compound extends into the development of advanced materials. For instance, photophysical properties and the immobilization of fluorescent pH-responsive aminated benzimidazo[1,2-a]quinoline-6-carbonitriles have been systematically evaluated. These novel pH probes, with potential applications in pH sensing materials or as H+ fluoroionophores in bulk optode membranes, illustrate the compound's contribution to the field of sensor technology and material science (Horak et al., 2019).

Antimicrobial and Antiproliferative Research

Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies are crucial for identifying new bioactive scaffolds that can lead to the development of effective drugs with lower side effects for cancer and microbial infections (Pokhodylo et al., 2020).

Safety and Hazards

The safety information for 6-(Trifluoromethyl)quinazoline-4-carbonitrile includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Mechanism of Action

Properties

IUPAC Name

6-(trifluoromethyl)quinazoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3N3/c11-10(12,13)6-1-2-8-7(3-6)9(4-14)16-5-15-8/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPQZQXOJNKGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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